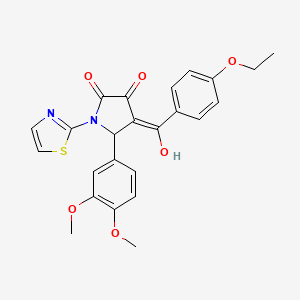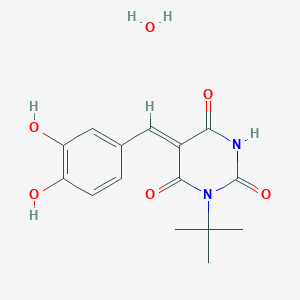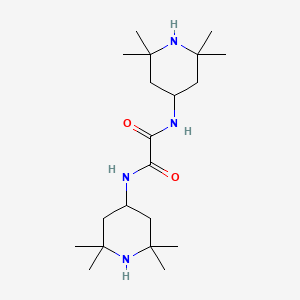![molecular formula C12H17NO5S B5351001 N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine, commonly known as EEDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EEDQ is a reagent that is used for the modification of proteins and peptides. It is widely used in biochemistry and pharmacology research for its ability to crosslink proteins and peptides.
作用机制
EEDQ works by reacting with the amino groups of proteins and peptides to form stable covalent bonds. The reaction occurs through the formation of an intermediate sulfonyl ester, which then reacts with the amino group of the protein or peptide. The reaction results in the formation of a crosslinked protein or peptide.
Biochemical and Physiological Effects
EEDQ has been shown to have significant biochemical and physiological effects. It has been shown to increase the stability of proteins and peptides, enhance their solubility, and improve their pharmacokinetics. EEDQ has also been shown to increase the immunogenicity of peptides, making them more effective in the production of antibodies.
实验室实验的优点和局限性
EEDQ has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify a wide range of proteins and peptides. It is also relatively easy to use and has a high degree of specificity. However, EEDQ has some limitations. It can be toxic to cells at high concentrations, and it can also modify multiple amino groups on a protein or peptide, leading to the formation of unwanted crosslinks.
未来方向
For the use of EEDQ include the study of protein-protein interactions in living cells and the synthesis of novel peptides with enhanced pharmacokinetic properties.
合成方法
EEDQ can be synthesized through a multistep process that involves the reaction of ethyl 4-bromobenzoate with sodium hydride to form ethyl 4-benzoate. The ethyl 4-benzoate is then reacted with ethyl glycinate hydrochloride to form N-ethyl glycine ethyl ester. The final step involves the reaction of N-ethyl glycine ethyl ester with p-toluenesulfonyl chloride to form EEDQ.
科学研究应用
EEDQ has been extensively used in scientific research for the modification of proteins and peptides. It is commonly used in the study of protein-protein interactions, protein structure, and enzyme kinetics. EEDQ is also used in the study of receptor-ligand interactions, antibody production, and the synthesis of peptides.
属性
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-13(9-12(14)15)19(16,17)11-7-5-10(6-8-11)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQFRZMVNLRZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)
![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)

![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)

![ethyl 1-[2-(2-ethylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5350994.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)